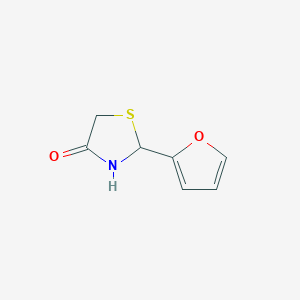

2-(Furan-2-yl)-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-6-4-11-7(8-6)5-2-1-3-10-5/h1-3,7H,4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQWKSAAMFSAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(S1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Novel and Sustainable Synthetic Approaches

Solvent-Free and Catalyst-Free Conditions

In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing waste and energy consumption in the synthesis of 1,3-thiazolidin-4-one derivatives. One of the most effective approaches is the implementation of solvent-free and catalyst-free reaction conditions. These methods not only reduce environmental impact by eliminating volatile organic compounds but also simplify product work-up and purification, often leading to higher yields and lower costs.

A notable strategy involves the one-pot, three-component reaction conducted under neat conditions, relying on thermal or microwave energy to drive the transformation. nih.govresearchgate.netresearchgate.net In a typical procedure, an amine, an aldehyde (such as furfural), and 2-mercaptoacetic acid are mixed and heated. researchgate.net The 2-mercaptoacetic acid can act as a self-catalyst for the reaction. researchgate.net This approach has proven effective for a range of substrates, affording the desired C-2,N-3 disubstituted thiazolidin-4-ones in good yields and short reaction times without the need for an external catalyst or a desiccant to remove the water formed during the reaction. researchgate.net

Research has demonstrated that heating a solvent- and catalyst-free mixture of a primary amine, an aldehyde, and 2-mercaptoacetic acid can efficiently produce the corresponding 1,3-thiazolidin-4-one. researchgate.net For instance, the reaction has been successfully performed at elevated temperatures (e.g., 120 °C), showcasing the robustness of this methodology. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Reference |

| Benzylamine | 3,4,5-Trimethoxybenzaldehyde | 2-Mercaptoacetic acid | 120 °C, neat | Good | researchgate.net |

| 5-Aminopyrazoles | Benzaldehydes | 2-Mercaptoacetic acid | 120 °C, neat | Good to Excellent | researchgate.net |

Other solventless techniques, such as mechanochemistry, have also emerged as powerful green alternatives. The synthesis of thiazolidinone derivatives has been achieved by grinding the reactants together in a ball mill, sometimes using the surface of the copper reaction vessel itself as a catalyst for subsequent click reactions. nih.gov Furthermore, microwave-assisted synthesis has been extensively used, often under solvent-free conditions, to significantly accelerate reaction rates and improve yields. nih.govresearchgate.netresearchgate.net

Control of Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like 2-(Furan-2-yl)-1,3-thiazolidin-4-one to ensure the desired constitutional isomer and stereoisomer is formed.

Chemoselectivity and Regioselectivity: The standard three-component synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones is an excellent example of a highly selective reaction cascade. The process is initiated by the chemoselective condensation of the amine and the aldehyde (furfural) to form a Schiff base (imine) intermediate. Subsequently, a regioselective cyclization occurs. The nucleophilic thiol group of mercaptoacetic acid attacks the electrophilic imine carbon, and this is followed by an intramolecular condensation between the nitrogen atom and the carboxylic acid group to form the five-membered heterocyclic ring. This sequence ensures the formation of the 1,3-thiazolidin-4-one core with high fidelity, avoiding the formation of other potential isomers. nih.govnih.gov Some synthetic pathways are described as formal [3+2] cycloadditions, which inherently control the regiochemical outcome to produce the desired thiazolidinone ring structure. rsc.org

Stereoselectivity: The carbon atom at the C-2 position of the thiazolidinone ring, which bears the furan-2-yl group, is a stereocenter. When the nitrogen at N-3 is also substituted (forming a 2,3-disubstituted thiazolidinone), the control of stereochemistry becomes a critical challenge. The synthesis can result in a mixture of enantiomers or diastereomers if not controlled.

Strategies to achieve stereocontrol include:

Substrate Control: This strategy relies on existing stereochemistry within one of the reactants to direct the formation of a new stereocenter. youtube.com For example, using a chiral amine or a chiral aldehyde in the three-component reaction can induce diastereoselectivity.

Auxiliary Control: This involves temporarily attaching a chiral auxiliary to one of the reactants. youtube.com The auxiliary guides the stereochemical course of the reaction and is subsequently removed to yield the enantiomerically enriched product. Chiral auxiliaries, such as (4S)-Benzyl-1,3-thiazolidin-2-one, have been effectively used in asymmetric reactions involving thiazolidine (B150603) scaffolds, demonstrating the potential of this approach for controlling stereochemistry. youtube.com

Catalyst Control: The use of chiral Lewis acid catalysts can activate the reactants and create a chiral environment around the reaction center, favoring the formation of one stereoisomer over another. For instance, the synthesis of related 2-iminothiazolidines from aziridines has been achieved with high enantioselectivity using a scandium(III) triflate catalyst, where the catalyst controls the stereospecificity of the ring-opening and cyclization sequence. nih.gov

The stereochemistry of exocyclic double bonds, for instance at the C-5 position, can also be controlled, with studies using 2D NMR techniques like NOESY to unambiguously determine the Z or E configuration of the products. mdpi.com

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products

The isolation of this compound and its derivatives in high purity is crucial for their subsequent use and characterization. While classical methods like recrystallization and standard silica (B1680970) gel column chromatography are widely used researchgate.netnih.gov, more advanced techniques are often required to separate complex mixtures or stubborn impurities.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for purifying significant quantities of a target compound from a sample mixture. teledynelabs.comwarwick.ac.uk It offers much higher resolution than standard column chromatography, making it indispensable for separating closely related byproducts or stereoisomers. teledynelabs.com Reversed-phase HPLC (RP-HPLC) is commonly employed for thiazolidinone derivatives. nih.gov Method development involves optimizing parameters such as the column (e.g., C8 or C18 stationary phases), the mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the buffer, and the sample load to achieve efficient separation. nih.govnasc.ac.in The use of a mass spectrometer-triggered fraction collector allows for the automated and reliable purification of target compounds from complex reaction mixtures. nasc.ac.in

The table below shows examples of thiazolidinedione derivatives purified using preparative RP-HPLC.

| Compound Type | Column | Gradient Conditions | Reference |

| (Z)-4-(6-((2,4-dioxothiazolidin-5-ylidene)methyl)pyridin-3-yl)benzonitrile derivative | Nucleodur© C8 | 5% B to 100% B over 50 min | nih.gov |

| 3,5-dimethoxyphenyl substituted 2,4-thiazolidinedione | Nucleodur© C8 | 5% B to 100% B over 50 min | nih.gov |

| 4-morpholinophenyl substituted 2,4-thiazolidinedione | Nucleodur© C8 | 5% B to 100% B over 50 min | nih.gov |

(Mobile phase B is typically acetonitrile or methanol (B129727) with an additive like formic acid or TFA)

Advanced Crystallization Techniques: Obtaining high-quality single crystals is essential for unambiguous structure determination by X-ray diffraction. rsc.orgrsc.org When simple slow evaporation or cooling crystallization fails, several advanced methods can be employed:

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-(Furan-2-yl)-1,3-thiazolidin-4-one, enabling the unambiguous assignment of its proton and carbon atoms. One- and two-dimensional NMR experiments are employed to map out the complete atomic connectivity and stereochemical relationships within the molecule. mdpi.com

The ¹H NMR spectrum of this compound and its derivatives displays characteristic signals corresponding to the distinct protons of the furan (B31954) and thiazolidinone rings. The thiazolidinone NH proton typically appears as a singlet in the downfield region. biointerfaceresearch.com Protons on the furan ring exhibit signals in the aromatic region, with their specific chemical shifts and coupling patterns being indicative of their positions. nih.gov The methylene (B1212753) protons of the thiazolidinone ring appear as a singlet, while the methine proton at the junction of the two rings also produces a characteristic signal. biointerfaceresearch.com

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

|---|---|---|

| NH (Thiazolidinone) | 12.19 - 12.49 biointerfaceresearch.com | s (singlet) |

| CH (Furan) | 6.57 - 7.86 biointerfaceresearch.com | m (multiplet) |

| CH (Methine) | 5.83 - 5.86 semanticscholar.org | s (singlet) |

Note: Data is compiled from derivatives and represents typical ranges. The exact chemical shifts can vary based on solvent and substitution patterns.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the thiazolidinone ring is characteristically found at a downfield chemical shift, typically in the range of 170-172 ppm. mdpi.combiointerfaceresearch.com The carbons of the furan ring and the two carbons within the thiazolidinone ring resonate at distinct frequencies, allowing for complete assignment. mdpi.comresearchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ) ppm (Typical Range) |

|---|---|

| C=O (Carbonyl) | 170.8 - 172.1 biointerfaceresearch.com |

| C-2 (Thiazolidinone) | ~59 semanticscholar.org |

| C-5 (Thiazolidinone) | ~34 cambridge.org |

Note: Data is compiled from various thiazolidinone and furan derivatives. The exact chemical shifts depend on the specific molecular environment.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. mdpi.com

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, for instance, within the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the furan ring to the thiazolidinone ring via the C-2 position and for confirming the position of substituents. mdpi.com

These techniques collectively provide an unambiguous map of the molecule's covalent framework. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The most prominent absorption band in the IR spectrum is typically the C=O stretch of the thiazolidinone ring's amide group, which appears at a strong intensity. biointerfaceresearch.com Other key vibrations include the N-H stretch, C-N stretching, and vibrations associated with the C-S bond and the furan ring. biointerfaceresearch.comnih.gov

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3160 - 3562 biointerfaceresearch.com |

| C=O (Amide) | Stretch | 1611 - 1776 biointerfaceresearch.com |

| C=N | Stretch | 1602 - 1702 biointerfaceresearch.com |

| C-S | Bend | 617 - 702 biointerfaceresearch.com |

Note: Data is compiled from various thiazolidinone derivatives and theoretical studies on furan.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability through fragmentation analysis. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the compound's calculated molecular mass. biointerfaceresearch.comrsc.org The fragmentation pattern typically involves the cleavage of the molecule at its weakest bonds, which can help to confirm the connectivity of the furan and thiazolidinone moieties. rsc.org

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise atomic coordinates in the solid state. For derivatives like 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, crystallographic data reveals that the thiazolidine (B150603) ring is nearly planar. nih.gov The analysis also determines crucial parameters such as bond lengths, bond angles, and the dihedral angle between the planes of the furan and thiazolidinone rings. nih.gov In the crystal lattice, molecules are often connected by intermolecular hydrogen bonds, such as C-H···O interactions, forming supramolecular structures. nih.gov

Table 4: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value (for 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one) |

|---|---|

| Chemical Formula | C₁₄H₁₃NO₂S nih.gov |

| Molecular Weight | 259.31 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 13.2901 (2) nih.gov |

| b (Å) | 9.6360 (1) nih.gov |

| c (Å) | 9.9152 (1) nih.gov |

| β (°) | 102.855 (1) nih.gov |

| Volume (ų) | 1237.95 (3) nih.gov |

Note: Data is for a specific derivative and serves as a model for the core structure's solid-state conformation.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is applicable only to chiral molecules—molecules that are non-superimposable on their mirror images. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit CD or ORD activity.

However, chiroptical spectroscopy becomes a critical tool for the analysis of chiral derivatives of this compound. Chirality could be introduced, for example, by adding a substituent at the C-5 position of the thiazolidinone ring or by using a chiral amine to create a chiral center at the N-3 position. In such cases, the molecule would exist as a pair of enantiomers.

If a chiral derivative of this compound were synthesized, CD spectroscopy would be instrumental in determining its absolute configuration (the actual 3D arrangement of its atoms). The enantiomers would produce CD spectra that are mirror images of each other. The sign of the Cotton effects (the characteristic peaks in a CD spectrum) at specific wavelengths, which correspond to the electronic transitions of the molecule's chromophores (like the furan ring and the amide group), could be correlated to a specific (R) or (S) configuration at the stereocenter.

While no specific CD or ORD data for chiral derivatives of this compound has been reported in the reviewed literature, studies on other chiral heterocyclic systems, including some furan-containing compounds and other thiazolidinones, have established the utility of these methods. mdpi.com For instance, theoretical calculations (like TD-DFT) can be used to predict the CD spectrum for a given absolute configuration, and by comparing the calculated spectrum to the experimental one, the absolute configuration of the synthesized compound can be unambiguously assigned. mdpi.com

Reactivity, Reaction Mechanisms, and Derivatization

Reaction Pathways of the Thiazolidinone Ring System

The 1,3-thiazolidin-4-one ring is a versatile scaffold known for its susceptibility to various chemical reactions. The primary pathways involve the active methylene (B1212753) group at the C-5 position, the amide bond, and the thioether linkage.

One of the most fundamental reactions is the cyclocondensation used for its synthesis. The common method involves a three-component reaction between an amine, a carbonyl compound (like furfural), and a mercapto-acid (such as thioglycolic acid). researchgate.netresearchgate.net The reaction typically proceeds through the in-situ formation of an imine, which is then attacked by the sulfur nucleophile, followed by an intramolecular cyclization that eliminates a water molecule to form the thiazolidinone ring. researchgate.net

The thiazolidinone ring can also undergo ring-opening reactions. For instance, heating (Z)-4-aryliden-5(4H)-thiazolones with a base like sodium methoxide (B1231860) in methanol (B129727) can lead to the opening of the thiazolone ring. acs.org This reactivity highlights the lability of the amide bond under certain conditions.

Furthermore, the sulfur atom in the thiazolidinone ring can be oxidized. Reactions with oxidizing agents like hydrogen peroxide in acetic acid can convert the sulfide (B99878) to a sulfone, altering the chemical properties of the ring system. researchgate.net

Chemical Transformations Involving the Furan (B31954) Moiety

The furan ring attached at the C-2 position of the thiazolidinone is an electron-rich aromatic system, making it susceptible to various transformations, particularly under acidic conditions or via oxidative processes.

An important reaction pathway is oxidative furan dearomatization. This process can transform the furan ring into other functionalized structures. For example, the oxidation of related 4-(furan-2-yl)butan-2-ones can proceed through a spiro-intermediate, which upon hydrolysis yields functionalized furans. nih.gov Another approach involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which leads to an unusual cyclization to form substituted prop-2-en-1-ones. nih.gov

Acid-catalyzed transformations are also significant. The treatment of furan-containing compounds with acids can initiate reactions like cyclodehydration, which is similar to the Paal-Knorr furan synthesis, but starting from an unsaturated 1,4-diketone system. nih.gov In the context of 2-(Furan-2-yl)-1,3-thiazolidin-4-one, strong acidic conditions could potentially lead to the opening or rearrangement of the furan ring. For example, using a Lewis acid like alumina (B75360) (Al₂O₃) at high temperatures can cause dehydration and rearrangement, potentially forming epoxide-like intermediates that undergo further nucleophilic attack. youtube.com

Strategies for Derivatization at Specific Positions

The structure of this compound offers three primary positions for derivatization: the nitrogen atom (N-3), the carbon at position 5 (C-5), and the carbon at position 2 (C-2).

The nitrogen atom at position 3 of the thiazolidinone ring bears a hydrogen atom that can be readily substituted. This is typically achieved by reacting the parent thiazolidinone with various electrophiles, such as alkyl halides or acyl chlorides, usually in the presence of a base.

The methylene group (-CH₂-) at the C-5 position of the thiazolidinone ring is particularly reactive due to its position between a carbonyl group and a sulfur atom. This active methylene group is an excellent substrate for Knoevenagel condensation with various aromatic and heteroaromatic aldehydes. ajabs.orgmdpi.com

This reaction is typically carried out in a suitable solvent like glacial acetic acid, often with a basic catalyst such as anhydrous sodium acetate (B1210297) or piperidine, under reflux conditions. ajabs.orgnih.gov The condensation results in the formation of a C=C double bond, yielding 5-arylidene derivatives. These derivatives are of significant interest, and numerous studies report their synthesis and biological evaluation. ajabs.orgnih.govorientjchem.orgresearchgate.net The introduction of the arylidene moiety extends the conjugation of the system and introduces a new point of structural diversity. The 5-arylidene derivatives often show enhanced biological properties compared to the parent 4-thiazolidinones. ajabs.orgorientjchem.org

The general reaction scheme for the synthesis of 5-arylidene derivatives is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Aromatic/Heteroaromatic Aldehyde | Piperidine/Sodium Acetate | 5-Arylidene-2-(furan-2-yl)-1,3-thiazolidin-4-one | ajabs.orgnih.govnih.gov |

This table is interactive. Click on the headers to sort.

The C-2 position is occupied by the furan-2-yl group in the parent compound. Functionalization at this position typically involves either starting with a different aldehyde in the initial cyclocondensation reaction or, less commonly, a post-synthesis modification to replace or alter the furan ring.

By using different aldehydes (e.g., substituted benzaldehydes, adamantyl carboxaldehyde) instead of furfural (B47365) in the three-component synthesis, a wide variety of substituents can be introduced at the C-2 position. nih.gov This is the most straightforward strategy for achieving diversity at this site.

Modifications can also lead to related scaffolds, such as 2-imino-4-thiazolidinones or 2-thioxo-1,3-thiazolidin-4-ones (rhodanines). researchgate.netnih.govnih.gov For example, reacting a thiourea (B124793) derivative with chloroacetyl chloride can lead to a 2-imino-thiazolidin-4-one, which can then be further functionalized. nih.gov Another example is the synthesis of 1-[2-(furan-2-yl)-1,3-thiazolidin-2-yl]ethanone, which demonstrates that a ketone group can also be present at the C-2 position. lookchem.com

Kinetic and Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms and kinetics of derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes.

Knoevenagel Condensation (C-5 Derivatization): The mechanism of the Knoevenagel condensation for forming 5-arylidene derivatives is well-established. It involves the deprotonation of the active methylene group at C-5 by a base (e.g., piperidine) to form a carbanion/enolate. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate. Subsequent dehydration of this intermediate, often acid- or base-catalyzed, yields the final C=C double-bonded product. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to analyze the conformational properties and stereochemical outcomes of these 5-substituted products, confirming that the Z-configuration is often the most stable isomer. mdpi.com

N-Substitution (N-3 Derivatization): The mechanism for N-substitution is a standard nucleophilic substitution reaction. The nitrogen atom of the thiazolidinone ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl or acyl halide. The presence of a base facilitates the reaction by deprotonating the nitrogen, increasing its nucleophilicity.

Ring Formation and Isomerization: Mechanistic studies, including quantum chemical calculations, have been used to investigate the conformation and electronic properties of thiazolidinones. nih.gov These studies reveal that the biological activity of these compounds can be strongly dependent on factors like their dipole moments and the specific conformation of the thiazolidinone ring. nih.gov Furthermore, computational analysis has been used to study the isomerization paths of related thiazolidin-4-one derivatives, providing insight into the relative stabilities of different stereoisomers. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within the 2-(furan-2-yl)-1,3-thiazolidin-4-one molecule. These computations offer a detailed view of its structural and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For the thiazolidin-4-one scaffold, DFT calculations are frequently employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. mdpi.com In studies of related substituted thiazolidin-4-ones, DFT has been successfully used to determine the most stable conformations and to corroborate experimental data from techniques like NMR spectroscopy. mdpi.comresearchgate.net For instance, in the crystal structure of a similar compound, 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, the thiazolidine (B150603) ring was found to be approximately planar. nih.gov DFT calculations for this compound would similarly predict a stable, optimized geometry, providing a foundational model for its physical and chemical properties.

Table 1: Predicted Geometrical Parameters of this compound using DFT Note: The following data is illustrative, based on typical values for similar structures calculated by DFT, as specific experimental values for the title compound are not available in the provided sources.

| Parameter (Atom Pair) | Bond Length (Å) | Parameter (Atom Trio) | Bond Angle (°) |

| C=O | 1.21 | O-C-N | 125.0 |

| C-S | 1.83 | C-S-C | 92.5 |

| N-C (amide) | 1.36 | C-N-C | 118.0 |

| N-C (chiral) | 1.46 | S-C-N | 110.5 |

| C-C (ring) | 1.53 | Furan (B31954) C-O-C | 106.7 |

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without reliance on experimental parameters, are utilized to predict various electronic properties. A key application for this class of compounds is the investigation of tautomerism. The 2-substituted 1,3-thiazolidin-4-one ring system can theoretically exist in different tautomeric forms, such as keto-amino and enol-imino forms. nih.gov Ab initio calculations on analogous molecules have shown that the keto-amino tautomer is generally the most stable form, with significant energy differences separating it from other potential tautomers. nih.gov These calculations are crucial for confirming the predominant structure of the molecule in different environments.

Conformational Analysis and Energy Minimization

The flexibility of the thiazolidinone ring allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis, typically performed using DFT, systematically explores these possibilities to identify the most stable, lowest-energy structure. researchgate.net This process involves rotating specific dihedral angles and performing geometry optimization on each resulting conformer to calculate its relative energy. mdpi.comresearchgate.net For substituted thiazolidin-4-ones, studies have focused on identifying endo and exo conformers and determining their relative stabilities. mdpi.com The global minimum structure, representing the most populated conformation, is identified as the one with the lowest calculated energy. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

For this compound, the HOMO is expected to be delocalized primarily across the electron-rich furan ring and the sulfur atom of the thiazolidine ring. researchgate.net The LUMO is likely concentrated on the thiazolidinone ring, especially around the electrophilic carbonyl carbon. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov In related thiazolidinone derivatives, these energy gaps have been calculated to be in the range of 2.80 to 8.31 eV, depending on the substituents and the computational method used. researchgate.net

Table 2: Representative FMO Properties for Thiazolidinone-based Compounds Note: Values are illustrative based on data for analogous compounds. researchgate.netresearchgate.net

| Property | Energy (eV) | Description |

| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 3.5 to 5.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactivity. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. researchgate.net The oxygen of the furan ring would also exhibit a negative potential. rsc.org Conversely, the most positive potential (blue) would be located around the hydrogen atom attached to the ring's nitrogen (N-H), highlighting its acidic character and susceptibility to deprotonation or interaction with nucleophiles. researchgate.net

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the formation of complex heterocyclic systems like this compound. While specific studies detailing the reaction pathway simulations for the synthesis of this exact molecule are not extensively documented in the reviewed literature, broader research on thiazolidin-4-one derivatives provides insight into the methodologies employed for such investigations.

Theoretical studies on the isomerization and stability of substituted thiazolidin-4-ones have been conducted using Density Functional Theory (DFT). mdpi.comresearchgate.net These studies are crucial for understanding the conformational preferences and the energy landscapes of the molecules. For instance, research on related 5-substituted thiazolidin-4-one derivatives has utilized DFT to analyze isomerization reaction paths and determine the stability of different conformers. mdpi.comresearchgate.net Such calculations can identify the global minimum energy structures and the transition states that connect different isomers. mdpi.comresearchgate.net

The typical approach involves:

Conformational Analysis: Identifying all possible stable conformations of the molecule.

Transition State Searching: Locating the transition state structures that represent the highest energy point along the reaction coordinate for a particular step, such as isomerization or cyclization.

Energy Profile Mapping: Calculating the relative energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway.

These computational models provide valuable information on the feasibility of a reaction pathway, the stability of intermediates, and the structure of transition states, which are often difficult to determine experimentally. Although direct data for this compound is sparse, the established computational frameworks for similar thiazolidinone systems indicate that DFT is a primary tool for characterizing their reaction mechanisms and transition states.

Molecular Docking and Dynamics Simulations with Biological Targets (Focus on interaction, not outcome)

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interaction of small molecules with biological macromolecules. For this compound and its derivatives, these methods have been employed to explore their binding modes and affinities with various protein targets, suggesting potential mechanisms of action.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Studies on furan-thiazolidinone hybrids have identified key interactions with various enzymes. For example, furan-thiazolidinone hybrids have been docked against Entamoeba histolytica O-acetyl-L-serine sulfohydrolase and thioredoxin reductase, revealing significant binding energies. nih.gov

Commonly used software for these studies includes AutoDock and Molsoft ICM. The docking results typically highlight the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the active site of the protein.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, analyzing its stability and conformational changes over time. MD simulations have been used to validate docking results and to gain a deeper understanding of the binding thermodynamics and kinetics. nih.gov For instance, MD simulations of thiazolidine-2,4-dione derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been performed to confirm the stability of the predicted binding poses and to analyze the dynamic behavior of the complex. nih.gov These simulations can reveal subtle changes in protein structure upon ligand binding and provide a more accurate estimation of binding free energies.

The table below summarizes the findings from various molecular docking studies on this compound and related derivatives with different biological targets.

| Target Protein | Ligand/Derivative | Key Interactions | Software/Method | Reference |

| Entamoeba histolytica O-acetyl-L-serine sulfohydrolase | Furan-thiazolidinone hybrids | Not specified | Not specified | nih.gov |

| Entamoeba histolytica thioredoxin reductase | Furan-thiazolidinone hybrids | Not specified | Not specified | nih.gov |

| VEGFR-2 | Thiazolidine-2,4-dione hybrids | Formation of six hydrogen bonds (for derivative 16f) | Molsoft software | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Quinazolin-4-one with 2-furyl moiety | Interactions within the ATP binding site | Not specified | nih.gov |

| Enoyl-acyl carrier protein (enoyl-ACP) reductase | Thiazolidine-4-one derivatives | Hydrogen bonding and hydrophobic interactions | AutoDock 4.2 | amazonaws.com |

| Lanosterol demethylase (Candida) | 5-methyl thiazolidine-4-ones | Interactions within the binding region of the original ligand | GOLD software | |

| Penicillin-binding protein (E. coli) | 5-methyl thiazolidine-4-ones | Interactions with Lys 340, Ser 395, Asn 397, Thr 550 (for derivative F1) | GOLD software | |

| MurB protein (S. aureus) | 3-(4-(Adamantan-1-yl)thiazol-2-yl)-2-phenylthiazolidin-4-ones | Exploration of possible binding modes | Not specified | rsc.org |

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Mechanistic Biological Activity

The biological activity of 2-(furan-2-yl)-1,3-thiazolidin-4-one derivatives is intricately linked to their structural features, with modifications at the C2, N3, and C5 positions of the thiazolidinone ring playing a pivotal role in their mechanism of action. A notable area of investigation has been their efficacy as anti-HIV agents, specifically as inhibitors of the HIV reverse transcriptase (RT) enzyme. nih.govijper.orgnih.govnih.govresearchgate.net

A significant study on a series of 2-aryl-3-furan-2-ylmethyl-thiazolidin-4-ones demonstrated their potential as selective HIV-RT inhibitors. nih.govijper.orgnih.gov The furan-2-ylmethyl group at the N3 position appears to be a key pharmacophoric element for this activity. The mechanism of action is believed to be through non-nucleoside reverse transcriptase inhibition (NNRTI), where the molecules bind to a hydrophobic pocket in the HIV-RT enzyme, inducing a conformational change that disrupts its catalytic activity. researchgate.net

Furthermore, modifications at the C5 position of the this compound scaffold have been shown to modulate antimicrobial properties. For instance, the introduction of a 5-nitrofuran moiety at the C2 position, along with various aryl or heteroaryl methylene (B1212753) groups at the C5 position, has led to compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Helicobacter pylori. nih.gov The 5-arylidene derivatives, in general, exhibit enhanced antibacterial efficacy compared to the unsubstituted parent compound, suggesting that the substituent at this position plays a crucial role in the interaction with bacterial targets. nih.gov

Impact of Substituents on Molecular Recognition and Binding Affinity

The nature and position of substituents on the this compound core have a profound impact on molecular recognition and binding affinity to biological targets. In the context of anti-HIV activity, the substituents on the aryl ring at the C2 position are critical.

Studies on 2-aryl-3-furan-2-ylmethyl-thiazolidin-4-ones have shown that the presence of specific substituents on the C2-aryl ring significantly influences their inhibitory potency against HIV-RT. nih.govijper.orgnih.gov For example, one of the most promising compounds from a studied series was 2-(2,6-dichlorophenyl)-3-furan-2-ylmethyl-thiazolidin-4-one, which exhibited an EC50 of 0.204 µM. nih.gov This highlights the importance of di-substitution with electron-withdrawing groups at the ortho positions of the phenyl ring for enhanced activity. The lipophilicity and electronic properties of these substituents are key factors in optimizing the interaction with the hydrophobic pocket of the HIV-RT enzyme. nih.govijper.orgnih.gov

The substituent at the N3 position also plays a crucial role in binding affinity. The furan-2-ylmethyl group at this position has been identified as a favorable feature for anti-HIV activity. nih.govijper.orgnih.gov This is further supported by broader studies on thiazolidin-4-ones, where less bulky and specific heteroaryl moieties at the N3 position were found to be preferable for increased anti-HIV activity. nih.gov

Stereochemical Aspects of Structure-Activity Relationships

The stereochemistry of the this compound scaffold introduces a layer of complexity and opportunity in drug design. The C2 position of the thiazolidinone ring is a chiral center, meaning that the compound can exist as a pair of enantiomers. While specific studies on the stereoselective synthesis and differential biological activity of the enantiomers of this compound are not extensively reported in the available literature, research on related thiazolidinone derivatives underscores the importance of stereochemistry in their pharmacological action. researchgate.netnih.gov

For other 2,3-disubstituted-1,3-thiazolidin-4-ones, it has been demonstrated that the two enantiomers can exhibit significantly different biological activities. researchgate.net For instance, in a series of 2-adamantyl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one, the (+)-enantiomer was found to be over sixty times more active as an anti-HIV-1 agent than the (-)-enantiomer. researchgate.net X-ray crystallography studies have been crucial in assigning the absolute configuration of these more active enantiomers. researchgate.net

These findings strongly suggest that the spatial arrangement of the furan (B31954) ring at the C2 position and the substituent at the N3 position is critical for optimal interaction with the chiral binding sites of biological targets like the HIV-RT enzyme. The precise three-dimensional orientation of these groups likely dictates the strength and nature of the binding interactions, leading to differences in inhibitory potency between enantiomers. The synthesis and evaluation of individual enantiomers of this compound derivatives are therefore a crucial area for future research to fully elucidate their SAR and to develop more potent and selective therapeutic agents.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling serves as a valuable tool in understanding the essential structural features required for the biological activity of this compound derivatives and in guiding the design of new, more potent ligands. Based on SAR studies of this and related scaffolds, a general pharmacophore model for anti-HIV activity can be proposed.

Furthermore, 3D-QSAR studies on broader series of thiazolidinone-based anti-HIV agents have identified key pharmacophoric features that include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.gov These models suggest that the thiazolidinone core itself, with its carbonyl group and sulfur atom, can participate in hydrogen bonding and other electrostatic interactions with the target enzyme. nih.gov

For ligand design, these principles suggest that future efforts should focus on:

Optimizing the C2-aryl substituent: Introducing electron-withdrawing groups, particularly at the ortho positions, can enhance activity.

Exploring alternatives for the N3-furfuryl group: While effective, other small, flexible heteroaromatic moieties could be investigated to fine-tune binding interactions.

The combination of these features into a single molecular framework is essential for achieving high-affinity binding and potent inhibition of the target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling has been successfully applied to understand the structural requirements for the anti-HIV activity of this compound derivatives and their analogs. These studies use statistical methods to correlate the physicochemical properties of the compounds with their biological activities, providing predictive models for the design of new inhibitors.

In a key study focusing on 2-aryl-3-furan-2-ylmethyl-thiazolidin-4-ones as HIV-RT inhibitors, QSAR models were developed that demonstrated good predictive ability. nih.govijper.orgnih.gov The analysis revealed the importance of several key descriptors in rationalizing the anti-HIV activity:

Lipophilicity: This descriptor indicates the importance of the hydrophobic character of the molecule for its ability to cross cell membranes and interact with the hydrophobic binding pocket of HIV-RT.

Out-of-plane potential energy: This descriptor suggests that the flexibility and three-dimensional shape of the molecule are crucial for its biological activity. nih.govijper.orgnih.gov

Further 2D and 3D-QSAR studies on broader sets of thiazolidin-4-one derivatives as anti-HIV agents have provided more detailed insights. ijper.org These studies have employed methodologies such as Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN). The developed models have shown high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive power. ijper.org

The descriptors identified in these more extensive QSAR models often include:

Electro-topological state indices: These descriptors encode information about the electronic and topological environment of atoms within the molecule.

Electrostatic and Steric descriptors: These are fundamental properties that govern how a ligand interacts with its binding site. ijper.org

The following table summarizes the key findings from a QSAR study on 2-aryl-3-furan-2-ylmethyl-thiazolidin-4-one derivatives as HIV-RT inhibitors.

| Compound ID | R1 | R2 | R3 | EC₅₀ (µM) |

| 1 | H | H | H | >125 |

| 2 | Cl | H | H | 1.28 |

| 3 | Cl | Cl | H | 0.204 |

| 4 | F | H | H | 15.6 |

| 5 | CH₃ | H | H | 12.5 |

Data sourced from Rawal et al. (2005). nih.govijper.orgnih.gov

These QSAR models serve as a powerful guide for the rational design of novel this compound derivatives with enhanced anti-HIV potency by allowing for the in-silico prediction of their activity prior to synthesis.

Mechanistic Investigations of Biological Activities in Vitro Focus

Enzyme Inhibition Studies: Biochemical Mechanisms

Derivatives of the 2-(furan-2-yl)-1,3-thiazolidin-4-one scaffold have been identified as potent inhibitors of several key enzymes implicated in a range of diseases, including bacterial infections and cancer.

The thiazolidin-4-one core is a versatile pharmacophore that targets a diverse array of enzymes.

MurB: The bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a critical target for antibacterial agents. It is essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.govresearchgate.net Thiazolidin-4-ones have been specifically investigated as MurB inhibitors. nih.govresearchgate.net The proposed mechanism suggests that the thiazolidin-4-one ring acts as a mimic of the diphosphate (B83284) group of the enzyme's natural substrate, UDP-N-acetylglucosamine enolpyruvate, thereby blocking the active site. nih.govresearchgate.net

Kinases: Several kinases, which are crucial for cellular signaling, are inhibited by this class of compounds.

Phosphoinositide 3-Kinase γ (PI3Kγ): Furan-2-ylmethylene thiazolidinediones have been developed as potent and selective inhibitors of PI3Kγ, an enzyme class involved in inflammatory and autoimmune diseases. researchgate.netfigshare.com

Other Kinases: The broader thiazolidin-4-one class has shown inhibitory activity against a range of protein and tyrosine kinases, including EGFR, HER-2, c-Met, and Ron, which are often dysregulated in cancer. mdpi.comnih.gov

Hydrolases: This category includes phosphatases and carbonic anhydrases.

Phosphatases: Derivatives have been identified as inhibitors of critical cell cycle phosphatases like CDC25A, which is a key target in cancer therapy. nih.gov

Carbonic Anhydrase (CA): Structurally novel thiazolidinone-containing compounds have been shown to inhibit human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme, with inhibition constants in the low micromolar range. nih.gov Notably, these inhibitors lack the traditional sulfonamide zinc-binding group, suggesting a unique, non-classical interaction with the enzyme. nih.gov

Table 1: Enzyme Inhibition by this compound and Related Derivatives

| Compound Class | Enzyme Target | Biological Context | Inhibitory Concentration (IC50/KI) |

|---|---|---|---|

| 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one | CDC25A | Anticancer | IC50 = 6.2 µM nih.gov |

| Furan-2-ylmethylene thiazolidinediones | PI3Kγ | Anti-inflammatory | Potent, selective inhibition researchgate.netfigshare.com |

| Thiazolidinone derivatives | hCA IX | Anticancer | KI < 25 µM nih.gov |

| Quinoline-based 2-phenyl-thiazolidin-4-one | c-Met / Ron Kinases | Anticancer (Colorectal) | IC50 = 0.19 µM mdpi.com |

Understanding the kinetics of enzyme inhibition provides deeper insight into the molecular mechanism.

ATP-Competitive Inhibition: The inhibition of PI3Kγ by furan-2-ylmethylene thiazolidinediones has been characterized as ATP-competitive. researchgate.netfigshare.com This indicates that the inhibitor binds to the same active site as the natural substrate, ATP, directly competing with it and blocking the phosphorylation cascade.

NADH-Dependent Inhibition: For the antitubercular target InhA, certain inhibitors bind specifically to the enzyme in an NADH-dependent fashion, effectively blocking the enoyl-substrate binding pocket. nih.gov

Competitive Inhibition: In the case of M. tuberculosis DNA gyrase, some thiazolidinone-based inhibitors act competitively with fluoroquinolones, suggesting an overlapping binding site within the enzyme's cleavage core. nih.gov

Cellular Pathway Modulation: Biochemical Mechanisms in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest, Signaling Cascade Modulation)

Beyond direct enzyme inhibition, this compound derivatives modulate complex cellular pathways, particularly in the context of cancer. These effects are often studied in various human cancer cell lines.

Apoptosis Induction: Several studies have demonstrated that these compounds can trigger programmed cell death. A furan-bearing 4-thiazolidinone (B1220212) hybrid was found to induce apoptosis by regulating pro-caspase 3. nih.gov Similarly, a thiazolidinone derivative with a 5-nitrofuran-2-yl substituent was confirmed to induce apoptosis in breast cancer cell lines. mdpi.comnih.gov The inhibition of key survival proteins like BCl-2 is another mechanism through which thiazolidin-4-ones can promote apoptosis. nih.gov

Cell Cycle Arrest: The ability to halt the cell cycle is a hallmark of many anticancer agents. A furan-containing derivative was shown to cause cell cycle arrest in the G1/S phase. nih.gov This effect is often linked to the inhibition of enzymes that control cell cycle progression, such as cyclin-dependent kinases (CDKs) or phosphatases like CDC25. nih.gov Inhibition of histone deacetylases (HDACs) by thiazolidinone structures is another established mechanism that leads to cell cycle arrest. nih.gov

Signaling Cascade Modulation: These compounds can interfere with signaling pathways that are essential for tumor growth and survival. For instance, a furan-bearing hybrid demonstrated the ability to downregulate MMP-9 mRNA expression in MDA-MB-231 breast cancer cells, which is critical for inhibiting cancer cell invasion and metastasis. nih.gov

Anti-HIV Mechanistic Investigations (e.g., Non-Nucleoside Reverse Transcriptase Inhibition)

The 1,3-thiazolidin-4-one scaffold, particularly with aryl substituents at the C-2 and N-3 positions, has been identified as a promising framework for the development of potent anti-HIV agents. nih.goviaea.org Research indicates that these compounds primarily function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.goviaea.org NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for managing HIV infections. nih.govresearchgate.net

Unlike nucleoside reverse transcriptase inhibitors that compete with natural deoxynucleoside triphosphates at the catalytic active site, NNRTIs bind to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å away from the catalytic site. nih.govresearchgate.net This binding induces a conformational change in the enzyme, which ultimately inhibits its function and disrupts the viral replication process. nih.gov The NNRTI binding pocket is predominantly hydrophobic, featuring amino acid residues such as Pro59, Leu100, Tyr181, Tyr188, Phe227, and Trp229. nih.gov

Studies on a series of 2-(Aryl)-3-furan-2-ylmethyl-thiazolidin-4-ones have demonstrated their capacity as selective inhibitors of the HIV-RT enzyme. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models for this class of compounds have highlighted the importance of specific physicochemical properties in determining their inhibitory activity. nih.govresearchgate.net These studies indicate that factors such as lipophilicity, dipole moment, and the out-of-plane potential energy of the molecules are crucial for their interaction with the RT enzyme. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have further refined the understanding of these inhibitors, showing that the nature of the substituents at both the C-2 and N-3 positions of the thiazolidinone core significantly influences the anti-HIV-1 activity. nih.goviaea.org The presence of a heteroaryl system, such as a furan (B31954) ring, is considered important for enhancing inhibitory activity. nih.gov For instance, one compound from the 2-(Aryl)-3-furan-2-ylmethyl-thiazolidin-4-one series was found to inhibit the HIV-RT enzyme at a concentration of 0.204 µM with minimal toxicity in MT-4 cells. nih.govresearchgate.net Similarly, other 2,3-diaryl-1,3-thiazolidin-4-one derivatives have shown high efficacy, inhibiting HIV-1 replication at nanomolar concentrations. nih.govresearchgate.net

Table 1: Anti-HIV-1 Activity of Selected Thiazolidin-4-one Derivatives

| Compound Structure/Class | Target | Activity (Concentration) | Key Findings | Reference |

|---|---|---|---|---|

| 2-(Aryl)-3-furan-2-ylmethyl-thiazolidin-4-one (Compound 1) | HIV-RT Enzyme | IC50 = 0.204 µM | Activity linked to lipophilicity and dipole moment; minimal cell toxicity. | nih.govresearchgate.net |

| (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 = 0.35 µM | Acts as a typical non-competitive RT inhibitor. | iaea.org |

| (+)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 = 0.178 µM | The (+)-isomer is significantly more potent than the (-)-isomer. | iaea.org |

| 2-(2,6-difluorophenyl)-3-(6-bromo-pyridin-2-yl)-4-thiazolidinone | HIV-1 | EC50 = 0.030 µM | Substituents at C-2 and N-3 positions profoundly improve activity. | researchgate.net |

Antioxidant Mechanistic Evaluation (e.g., Radical Scavenging Pathways)

Thiazolidin-4-one derivatives have demonstrated notable antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. researchgate.netresearchgate.net The antioxidant potential of these compounds is often evaluated through their capacity to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. nih.govsaudijournals.com This action helps to mitigate oxidative stress, a condition linked to various pathologies.

The primary mechanisms of antioxidant action for these compounds involve radical scavenging pathways. saudijournals.com This is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.net In the DPPH assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H and causing a color change that can be measured spectrophotometrically. nih.govmdpi.com

The structure of the thiazolidinone derivative plays a crucial role in its antioxidant efficacy. The presence of specific substituents, particularly on an aryl ring at the C-2 position, can significantly influence activity. researchgate.net For example, phenolic derivatives of thiazolidinones, which contain hydroxyl (-OH) groups, are known to be potent antioxidants. nih.gov Similarly, electron-donating groups can enhance radical scavenging capabilities. mdpi.com

Studies on various thiazolidin-4-one analogues have identified compounds with significant antioxidant activity, sometimes comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). researchgate.netnih.gov The evaluation of a series of 5-arylidenethiazolidine-2,4-dione derivatives revealed that a compound bearing a furan-2-ylmethyl)imino substituent showed prominent antioxidant activity with an IC₅₀ value of 9.18 µg/mL in a DPPH assay, which was superior to the ascorbic acid standard (IC₅₀ = 40 µg/mL). nih.gov The antioxidant mechanism can also involve electron transfer, as measured by the Ferric Reducing Antioxidant Potential (FRAP) assay, or the chelation of transition metal ions like Fe²⁺ that can catalyze oxidative reactions. nih.gov

Table 2: In Vitro Antioxidant Activity of Selected Thiazolidinone Derivatives

| Compound/Series | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Phenolic thiazolidine-2,4-diones (5f and 5l) | DPPH Radical Scavenging | % Scavenging | 89.61% and 92.55% | nih.gov |

| Phenolic thiazolidine-2,4-dione (5l) | FRAP Assay | % of Ascorbic Acid Activity | 91.28% | nih.gov |

| 5-((furan-2-ylmethyl)imino) derivative (Compound 6) | DPPH Radical Scavenging | IC50 | 9.18 µg/mL | nih.gov |

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH Radical Scavenging | % Inhibition (I%) | 91.63% | researchgate.net |

| 1,3,4-thiadiazole linked 4-thiazolidinone (TZD 5) | DPPH Radical Scavenging | IC50 | 27.50 µM | saudijournals.com |

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Separations (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the separation and quantification of "2-(Furan-2-yl)-1,3-thiazolidin-4-one," ensuring the purity of the compound for research and analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of thiazolidinone derivatives. nih.gov For "this compound," a reversed-phase HPLC method would be appropriate, utilizing a C8 or C18 column. nih.gov The mobile phase would typically consist of a mixture of an aqueous component, such as water with a modifier like trifluoroacetic acid (TFA), and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any starting materials, byproducts, or degradation products. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the compound, anticipated to be around 240-280 nm due to the presence of the furan (B31954) and thiazolidinone chromophores. nih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given the furan moiety, GC can be an effective technique for purity assessment. mdpi.comnih.gov A capillary column, such as an HP-5MS or equivalent, would provide high resolution. mdpi.comnih.gov The analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or argon) through the column. e3s-conferences.org A temperature-programmed oven is used to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. e3s-conferences.org Detection can be accomplished using a flame ionization detector (FID), which offers high sensitivity for organic compounds. nih.govresearchgate.net

Table 1: Representative Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary Column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% TFA in Water, B: Acetonitrile | Helium at 1 mL/min |

| Flow Rate | 1.0 mL/min | - |

| Gradient/Temperature Program | 10-90% B over 20 minutes | 50°C (2 min), then 10°C/min to 250°C (5 min) |

| Detector | UV at 254 nm | Flame Ionization Detector (FID) |

| Injection Volume/Mode | 10 µL | 1 µL, Split mode |

| Expected Retention Time | Dependent on specific gradient | Dependent on temperature program |

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis and Metabolic Profiling in In Vitro Systems

Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry (MS), are indispensable for analyzing complex mixtures and identifying metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of "this compound" in biological matrices. Following chromatographic separation as described for HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for thiazolidinone derivatives, typically in positive ion mode, which would generate the protonated molecule [M+H]⁺. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment this parent ion, providing structural information. The fragmentation of the thiazolidinone ring is a known pathway and can be used to confirm the identity of the compound and its metabolites. researchgate.netnih.gov For metabolic profiling, in vitro systems such as liver microsomes or hepatocytes can be incubated with the parent compound. Subsequent LC-MS/MS analysis of the incubation mixture can identify potential metabolites, such as hydroxylated or glucuronidated species. researchgate.netekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for the analysis of volatile compounds and is particularly useful for identifying furan derivatives. mdpi.comnih.govrestek.com After separation by GC, the compounds are ionized, often by electron ionization (EI), and the resulting mass spectrum provides a fragmentation pattern that can be used as a "fingerprint" for identification. This is highly valuable for confirming the presence of "this compound" in complex mixtures and for identifying any volatile metabolites. The fragmentation pattern would likely show characteristic ions corresponding to the furan and thiazolidinone rings.

Table 2: Predicted Mass Spectrometric Fragmentation of this compound

| Ionization Mode | Parent Ion (m/z) | Predicted Major Fragment Ions (m/z) | Fragment Origin |

| ESI-MS/MS (+) | [M+H]⁺ | Varies | Loss of CO, cleavage of the thiazolidinone ring, fragmentation of the furan ring |

| EI-MS | M⁺ | Varies | Ions corresponding to the furan moiety, the thiazolidinone ring, and fragments thereof |

Advanced Spectroscopic Techniques for Molecular Probing and Binding Studies (e.g., Surface Plasmon Resonance, Fluorescence Spectroscopy)

Advanced spectroscopic techniques are employed to investigate the molecular interactions of "this compound" with biological targets, providing insights into its mechanism of action.

Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics of binding between a ligand and a target molecule in real-time. nih.govdergipark.org.tr In a typical SPR experiment, a protein target is immobilized on a sensor chip. A solution containing "this compound" is then flowed over the chip surface. nih.govarvojournals.org The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net By analyzing the signal changes over a range of compound concentrations, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. arvojournals.org This information is crucial for understanding the affinity and specificity of the compound for its target. nih.gov

Fluorescence Spectroscopy offers a sensitive method for studying binding interactions, particularly for enzyme inhibition assays. mdpi.comnih.gov If "this compound" is being investigated as an enzyme inhibitor, a fluorescence-based assay can be employed. mdpi.com This often involves a fluorogenic substrate that produces a fluorescent product upon enzymatic cleavage. The inhibitory activity of the compound can be quantified by measuring the decrease in the rate of fluorescence increase. mdpi.com Alternatively, changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan residues) upon binding of the compound can be monitored to determine binding affinity.

Table 3: Application of Advanced Spectroscopic Techniques for this compound

| Technique | Principle | Information Obtained | Application |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. dergipark.org.tr | Association (kₐ) and dissociation (kₑ) rate constants, equilibrium dissociation constant (Kₑ). arvojournals.org | Quantifying the binding affinity and kinetics of the compound to a target protein. |

| Fluorescence Spectroscopy | Measures changes in fluorescence intensity or wavelength. mdpi.com | Enzyme inhibition (IC₅₀), binding affinity (Kₑ). | Determining the inhibitory potential of the compound against a target enzyme or its binding to a protein. |

Applications in Synthetic Chemistry and Material Science Research

2-(Furan-2-yl)-1,3-thiazolidin-4-one as a Privileged Scaffold in Medicinal Chemistry Research: Conceptual Frameworks

The 4-thiazolidinone (B1220212) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. ump.edu.plump.edu.pl This concept refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of novel therapeutic agents. ump.edu.plnih.gov The 4-thiazolidinone core, often described as a "wonder nucleus," demonstrates a remarkable versatility, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. orientjchem.orgsysrevpharm.org

The incorporation of a furan (B31954) ring at the 2-position of the thiazolidin-4-one scaffold further enhances its pharmacological potential. Furan and its derivatives are themselves important pharmacophores known to possess a wide array of biological activities, such as antibacterial, antiviral, and anti-inflammatory effects. wisdomlib.org The combination of these two heterocyclic systems into a single molecule, this compound, creates a synergistic framework for drug design. Researchers can perform modifications at the C5 and N3 positions of the thiazolidinone ring to generate libraries of compounds with diverse biological profiles. ump.edu.plnih.gov

Detailed research findings have highlighted the potential of various derivatives of this scaffold. For instance, a novel series of furanylidene-thiazolidinones were designed as potent inhibitors of the hypoxia-inducible factor (HIF)-1α/p300 complex, a key target in cancer therapy. clockss.org Specific derivatives bearing an alkynyl or alkenyl group on the furan ring showed four- to five-fold higher activity than the initial lead compound. clockss.org Furthermore, other derivatives have been synthesized and evaluated for their ability to combat antimicrobial resistance and for their antioxidant properties. nih.govcolab.ws One study identified a compound with a (furan-2-ylmethyl)imino substituent that showed prominent antioxidant activity, significantly more potent than the ascorbic acid standard. nih.gov

Table 1: Examples of Biological Activities of this compound Derivatives

| Derivative Class | Target/Activity | Research Finding | Citations |

|---|---|---|---|

| 5-Benzylidene-3-(pyrimidin-2-yl)thiazolidin-4-ones | Antimicrobial | Compounds with specific substituents (nitro, methyl, bromo) showed good activity against bacterial and fungal strains. | colab.ws |

| Furanylidene-thiazolidinones with alkynyl/alkenyl groups | Anticancer (HIF-1 Inhibitor) | Exhibited four- to five-fold higher activity in disrupting the HIF-1α/p300 complex compared to the lead compound. | clockss.org |

| 5-Arylidenethiazolidine-2,4-diones | Antioxidant | A derivative with a (furan-2-ylmethyl)imino substituent showed an IC50 of 9.18 µg/mL, superior to the ascorbic acid standard (IC50 = 40 µg/mL). | nih.gov |

| 4-(5-{[4-oxo-3-allyl-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid | Antibiofilm | This rhodanine (B49660) derivative demonstrated activity against bacterial RNA polymerase. | mdpi.com |

Utilization as a Building Block in Complex Chemical Synthesis

The this compound scaffold is a versatile building block in organic synthesis, primarily due to the reactivity of its core structure. One of the most common methods for its initial synthesis is a one-pot, three-component reaction involving an amine, an oxo-compound (like furfural), and a thiolic agent (such as thioglycolic acid). nih.gov This efficient approach allows for the rapid construction of the core heterocyclic system.

Once synthesized, the scaffold offers multiple sites for further chemical modification, enabling the creation of more complex molecules. A key reaction is the Knoevenagel condensation at the C5 position, which contains an active methylene (B1212753) group. ump.edu.plmdpi.com This reaction is frequently used to introduce aryl or heteroaryl substituents, leading to the formation of 5-arylidene derivatives with a C5 exocyclic double bond. ump.edu.plump.edu.pl These 5-ene derivatives are of particular interest due to their distinct chemical characteristics and pharmacological profiles. ump.edu.plump.edu.pl

The versatility of the scaffold is further demonstrated by its use in creating hybrid molecules. By reacting the core with other pharmacologically attractive fragments, such as pyrazoline, pyridine, or benzothiazole, chemists can design and synthesize novel conjugates with potentially enhanced or entirely new biological activities. ump.edu.pl This strategy of molecular hybridization is a cornerstone of modern drug design. ump.edu.pl

Table 2: Key Synthetic Transformations Involving the Thiazolidin-4-one Scaffold

| Reaction Type | Position(s) Involved | Reagents/Conditions | Resulting Structure | Citations |

|---|---|---|---|---|

| Scaffold Synthesis | C2, N3 | Primary amine, Furfural (B47365), Thioglycolic acid | This compound core | nih.gov |

| Knoevenagel Condensation | C5 (Active Methylene) | Aromatic aldehydes, Piperidine (base catalyst) | 5-Arylidene-2-(furan-2-yl)-1,3-thiazolidin-4-one derivatives | ump.edu.plmdpi.com |

| Molecular Hybridization | N3 / C5 | Reaction with other heterocyclic precursors (e.g., pyrazolines) | Thiazolidinone-pyrazoline conjugates | ump.edu.pl |

| Alkynylation/Alkenylation | Furan Ring | Sonogashira or Suzuki–Miyaura cross-couplings | Furan-substituted alkynyl or alkenyl thiazolidinones | clockss.org |

Potential as Ligands in Catalysis Research (if supported by literature)

While various catalysts, including vanadyl sulfate (B86663) and β-cyclodextrin-SO3H, are employed for the efficient synthesis of thiazolidin-4-one derivatives, the use of this compound itself as a ligand in catalysis research is not extensively documented in the current scientific literature. nih.govnih.gov The core structure contains potential donor atoms (sulfur, nitrogen, and oxygen) that could theoretically coordinate with metal centers, but this application remains a largely unexplored area of research.

Integration into Advanced Materials or Nanomaterials (if supported by literature)

The integration of this compound and its derivatives into advanced materials or nanomaterials is an emerging area of interest, primarily focused on biomedical applications. One notable study reported the loading of a 2-aryl-thiazolidin-4-one derivative into polymeric nanocapsules. nih.gov This nanoformulation was investigated for its in vitro antiglioma activity and was found to reduce the viability and proliferation of human U138MG and rat C6 glioma cell lines more effectively than the non-encapsulated compound. nih.gov This approach demonstrates the potential of using thiazolidinone-based compounds as active payloads in nanocarrier systems for targeted drug delivery. However, broader applications in materials science, such as the development of novel polymers or other nanomaterials based on this scaffold, are not widely reported in the literature.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Synthetic Transformations and Green Chemistry Innovations

While established methods for synthesizing the 2-(furan-2-yl)-1,3-thiazolidin-4-one core exist, there is a significant opportunity to develop more efficient and environmentally friendly synthetic strategies. nih.gov Future research should prioritize the application of green chemistry principles, such as the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions. nih.gov The development of one-pot, multi-component reactions under solvent-free or aqueous conditions, potentially aided by microwave or ultrasonic irradiation, could significantly improve the sustainability of the synthesis process. nih.gov

Furthermore, the exploration of novel catalytic systems, including biocatalysts and nanocatalysts, could lead to higher yields, improved selectivity, and easier purification of the desired products. researchgate.net The design of synthetic routes that allow for greater diversification of the substituents on both the furan (B31954) and thiazolidinone rings is also crucial for generating a broad library of analogs for structure-activity relationship (SAR) studies.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Description | Potential Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, increased yields, and often cleaner reactions. nih.gov |

| Biocatalysis | Employs enzymes or whole organisms to catalyze chemical transformations. | High selectivity, mild reaction conditions, and use of renewable resources. |

| Solvent-Free Reactions | Conducts reactions without a solvent or in a recyclable medium. | Reduced waste, lower environmental impact, and simplified work-up procedures. researchgate.net |

| Multi-component Reactions | Combines three or more reactants in a single step to form a complex product. | Increased efficiency, atom economy, and reduced waste generation. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Although various biological activities of this compound derivatives have been reported, a comprehensive understanding of their molecular mechanisms of action remains largely unexplored. mdpi.comnih.gov Future investigations should focus on identifying the specific cellular targets and signaling pathways that these compounds modulate.

Techniques such as affinity chromatography, proteomics, and target-based screening assays can be employed to identify the protein binding partners of these molecules. Once a target is identified, detailed biochemical and biophysical studies will be necessary to characterize the binding kinetics and the functional consequences of the interaction. For instance, if a compound is found to inhibit an enzyme, its mode of inhibition and its effect on downstream signaling events should be thoroughly investigated. A deeper understanding of the molecular basis of their biological activity is essential for the rational design of more potent and selective therapeutic agents. researchgate.net

Integration with Advanced Computational Methods and Artificial Intelligence in Chemical Discovery

The integration of advanced computational methods and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of novel this compound derivatives. jmchemsci.com In silico techniques such as molecular docking and virtual screening can be used to predict the binding affinity of these compounds to various biological targets, thereby prioritizing the synthesis of the most promising candidates. researchgate.net